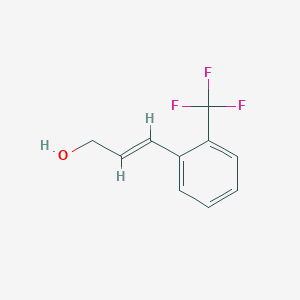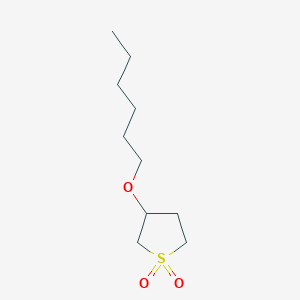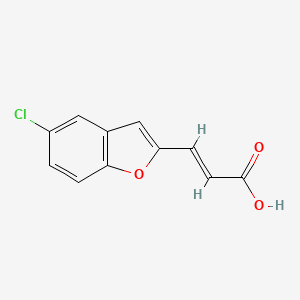
N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BPRCB1184 , belongs to the class of pyrrolidine derivatives. Its chemical structure features a pyrrolidine ring with a carboxamide group and two chlorine atoms attached to the phenyl ring. This compound has garnered interest due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide. One notable approach involves the derivatization of the C-4 alkyl chain on the pyrazole ring of a precursor compound. By introducing different electronegative groups, diverse bioisosteres can be generated. Notably, adding a sulfonamide or sulfamide moiety leads to potent CB1 receptor (CB1R) activity.
Reaction Conditions:: The specific reaction conditions for synthesizing this compound may vary depending on the chosen synthetic route. Researchers have optimized these conditions to achieve high yields and purity.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to explore efficient and scalable processes for manufacturing this compound.
Análisis De Reacciones Químicas
Reactions:: N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce functional groups.
Substitution: Chlorination or bromination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can introduce halogens.
Major Products:: The specific products formed depend on the reaction conditions. Commonly, modified pyrrolidine derivatives or intermediates are obtained.
Aplicaciones Científicas De Investigación
N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide finds applications in various fields:
Medicine: Investigated as a peripherally restricted CB1R antagonist, it shows promise for treating obesity and metabolic syndrome.
Chemistry: Used in structure-activity relationship studies and drug design.
Biology: May serve as a tool compound for studying CB1R-related pathways.
Mecanismo De Acción
The compound likely exerts its effects by interacting with CB1 receptors, modulating endocannabinoid signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While N-(2,4-Dichlorophenyl)pyrrolidine-2-carboxamide is unique in its structure, similar compounds include N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide and other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C11H12Cl2N2O |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-3-4-9(8(13)6-7)15-11(16)10-2-1-5-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16) |
Clave InChI |
MEMMETZAYQYAED-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-](/img/structure/B12124898.png)
![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)

![5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester](/img/structure/B12124912.png)

![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)





![Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12124984.png)
